molecular formula C8H16ClNO B13642997 2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride

2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride

Cat. No.: B13642997
M. Wt: 177.67 g/mol
InChI Key: GRNXGHQAKZMAHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride is a chemical compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system.

Preparation Methods

The synthesis of 2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride typically involves a multi-step process. One common synthetic route includes the thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to form spirocyclic β-lactams. These β-lactams are then reduced using alane to produce the desired azaspiro compound . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reagents like alane to produce reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride involves its interaction with specific molecular targets. The nitrogen atom within the spirocyclic structure mimics the piperidine ring, allowing it to bind to similar biological targets. This binding can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride is unique due to its spirocyclic structure and the presence of a nitrogen atom within the ring. Similar compounds include:

These compounds share structural similarities but differ in their specific chemical and biological properties, making each one unique in its applications.

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

2-(2-azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c10-5-4-9-6-8(7-9)2-1-3-8;/h10H,1-7H2;1H

InChI Key

GRNXGHQAKZMAHM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CN(C2)CCO.Cl

Origin of Product

United States

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